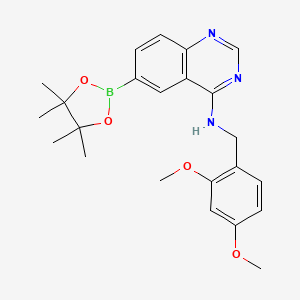

N-(2,4-dimethoxybenzyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine

Description

N-(2,4-dimethoxybenzyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine is a quinazoline derivative featuring a 2,4-dimethoxybenzyl substituent at the 4-amino position and a boronate ester (dioxaborolane) at the 6-position of the quinazoline core. This structure combines the pharmacophoric quinazoline scaffold, known for kinase inhibition and anticancer activity, with a boronate ester group that enhances bioavailability and enables Suzuki-Miyaura cross-coupling reactions for further derivatization . The compound’s design aligns with strategies to optimize pharmacokinetics and synthetic versatility, as seen in boronate-containing pharmaceuticals .

Properties

Molecular Formula |

C23H28BN3O4 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine |

InChI |

InChI=1S/C23H28BN3O4/c1-22(2)23(3,4)31-24(30-22)16-8-10-19-18(11-16)21(27-14-26-19)25-13-15-7-9-17(28-5)12-20(15)29-6/h7-12,14H,13H2,1-6H3,(H,25,26,27) |

InChI Key |

HHNZKGZMPHNSKT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN=C3NCC4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethoxybenzyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H28BN3O4 |

| Molecular Weight | 421.3 g/mol |

| CAS Number | 1289188-19-7 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzyl amine with a boronate ester under specific conditions to yield the target quinazolinone derivative. The detailed synthetic pathways are often documented in chemical literature and can vary based on the specific reagents and conditions employed.

Antiparasitic Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antiparasitic activity. For instance, compounds similar to this compound have shown effectiveness against Plasmodium falciparum (the malaria-causing parasite) by inhibiting PfATP4-associated Na+-ATPase activity. These findings suggest that the compound may also possess similar mechanisms of action against malaria parasites .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that certain derivatives of quinazoline exhibit low toxicity towards human cell lines while maintaining high antiparasitic potency. For example, modifications to the structure can lead to improved metabolic stability and reduced cytotoxicity in human liver microsomes .

Case Studies

- Antimalarial Efficacy : In a study involving various quinazoline derivatives, it was found that modifications at the 6-position significantly enhanced activity against drug-resistant strains of P. falciparum. The compound demonstrated an EC50 value indicating potent activity against both wild-type and resistant strains .

- Metabolic Stability : Another investigation focused on improving the pharmacokinetic profiles of quinazoline derivatives through structural optimization. The incorporation of polar functionalities was shown to enhance aqueous solubility and metabolic stability without compromising antiparasitic efficacy .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of quinazolin derivatives with boron-containing reagents. The presence of the dioxaborolane moiety enhances its reactivity and potential for further functionalization. The molecular formula of this compound is and it has a molecular weight of approximately 358.24 g/mol.

Biological Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(2,4-dimethoxybenzyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by interfering with cellular pathways involved in proliferation and survival. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against specific cancer types .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Enzyme Inhibition

this compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may target kinases or proteases that play critical roles in cancer progression or infectious diseases .

Material Science Applications

1. Drug Delivery Systems

The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form complexes with various biomolecules can facilitate targeted delivery of therapeutic agents to specific tissues or cells. This property is particularly valuable in cancer therapy where localized treatment is essential.

2. Fluorescent Probes

Due to its structural characteristics, this compound can be modified to create fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time and contribute to understanding disease mechanisms at the molecular level .

Case Studies

Comparison with Similar Compounds

Key Observations

Boronate Ester Advantage : The target compound’s 6-position boronate ester enables late-stage diversification via Suzuki coupling, a feature absent in bromo- or chloro-substituted analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) . This functional group is critical for generating libraries of derivatives without requiring harsh halogenation steps.

In contrast, compounds like 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibit aryl groups at the 6-position linked to kinase inhibition (e.g., Clk1 IC₅₀ = 12 nM) , suggesting the target compound’s boronate ester could be modified to introduce similar bioactive motifs.

Synthetic Yields and Conditions: Microwave-assisted Suzuki coupling (e.g., 150°C in DMF) achieves moderate yields (58%) for aryl-substituted derivatives , while traditional heating in 1,4-dioxane/H₂O systems yields ~66% for aminopyridyl analogs . The target compound’s synthesis likely follows the latter approach.

Pharmacokinetic and Functional Comparisons

Boronate-Containing Compounds

The dioxaborolane group in the target compound mirrors strategies seen in clinical candidates like GSK8175, where boronate esters improve metabolic stability and bioavailability .

Selectivity and Kinase Inhibition

While direct biological data for the target compound are unavailable, structurally related quinazolin-4-amines demonstrate kinase inhibitory activity:

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Inhibits Clk1 (IC₅₀ = 12 nM) with >100-fold selectivity over Dyrk1A .

- 6-(6-Aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine: Shows moderate activity against EGFR (IC₅₀ = 0.5 µM) .

The target compound’s boronate ester may allow conjugation to targeting moieties (e.g., antibodies) or enhance brain penetration, as seen in other boronated drugs .

Preparation Methods

Synthesis of 6-Bromo-quinazolin-4-amine

The starting material, 6-bromo-quinazolin-4-amine, is prepared via cyclocondensation of 2-amino-5-bromobenzoic acid with formamide or urea under acidic conditions. Alternatively, direct bromination of quinazolin-4-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields the 6-bromo derivative.

-

Heat 2-amino-5-bromobenzoic acid (10 mmol) with formamide (20 mL) at 180°C for 6 hours.

-

Cool, dilute with ice water, and filter to obtain 6-bromo-quinazolin-4-amine (72% yield).

Suzuki-Miyaura Coupling for Boronate Installation

The 6-bromo intermediate undergoes Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) to install the boronate ester. This reaction requires palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 and a base like K2CO3.

-

Substrate : 6-Bromo-quinazolin-4-amine (1.0 equiv)

-

Boronate Source : Bis(pinacolato)diboron (1.2 equiv)

-

Catalyst : Pd(dppf)Cl2 (5 mol%)

-

Base : K2CO3 (3.0 equiv)

-

Solvent : 1,4-Dioxane/H2O (4:1)

-

Temperature : 80°C, 12 hours

-

Yield : 68–75%

Characterization data for the intermediate 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine includes NMR (DMSO-d6): δ 8.45 (s, 1H, C2-H), 7.92 (d, J = 8.4 Hz, 1H, C7-H), 7.68 (dd, J = 8.4, 1.8 Hz, 1H, C8-H), 6.95 (s, 1H, C5-H), 1.32 (s, 12H, pinacol).

N-(2,4-Dimethoxybenzyl) Protection

The primary amine at position 4 is protected via reductive amination with 2,4-dimethoxybenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid facilitates selective alkylation.

Procedure :

-

Dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.5 equiv) in MeOH.

-

Add NaBH3CN (2.0 equiv) and glacial AcOH (0.5 mL).

-

Stir at room temperature for 24 hours.

-

Quench with saturated NaHCO3, extract with EtOAc, and purify via silica chromatography (85% yield).

Optimization Challenges and Solutions

Regioselectivity in Boronate Installation

Competing coupling at other positions is mitigated by using bulky ligands (XantPhos) and low temperatures. For example, Pd/XantPhos systems suppress undesired C5-borylation.

Stability of the Boronate Ester

The boronate group is sensitive to protic solvents. Anhydrous conditions and inert atmospheres (N2/Ar) are critical during Suzuki coupling.

Characterization and Analytical Data

Molecular Formula : C23H28BN3O4

Key Spectroscopic Data :

-

NMR (CDCl3) : δ 8.32 (s, 1H, quinazoline-H), 7.88 (d, J = 8.2 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.62 (s, 2H, N-CH2), 3.84 (s, 3H, OCH3), 3.81 (s, 3H, OCH3), 1.35 (s, 12H, pinacol).

Applications in Drug Development

This compound serves as a key intermediate for:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxybenzyl)-6-(dioxaborolan-2-yl)quinazolin-4-amine?

- Methodology : The compound is typically synthesized via a two-step approach:

Quinazoline Core Formation : React 2-aminobenzonitrile derivatives with triethoxymethane or diethyloxalate under reflux to generate the quinazolin-4-amine scaffold (see Scheme 22 in ).

Boron Introduction : Perform a Suzuki-Miyaura coupling using 6-bromoquinazolin-4-amine intermediates and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/water mixtures at 80–150°C are employed, with microwave-assisted heating often improving yields .

- Characterization : Confirm structure via / NMR (e.g., δ ~8.5 ppm for quinazoline protons) and LCMS (M+1 peaks with isotopic boron patterns) .

Q. How can researchers optimize purification of this compound after synthesis?

- Methodology : Use combi-flash column chromatography with gradient elution (e.g., 0–15% EtOAc/heptane) to separate boronic ester by-products. Post-purification, validate purity (>95%) via LCMS with trifluoroacetic acid-modified gradients (e.g., 4%–100% acetonitrile/water) .

Advanced Research Questions

Q. What experimental strategies address low coupling efficiency in Suzuki-Miyaura reactions for boron-containing quinazolines?

- Troubleshooting :

- Catalyst Selection : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates to enhance turnover .

- Solvent Systems : Use anhydrous DMF or toluene/ethanol mixtures to minimize hydrolysis of the boronic ester.

- Temperature Control : Microwave irradiation at 150°C for 1 hour improves reaction kinetics compared to conventional heating .

Q. How should researchers analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

Orthogonal Assays : Validate kinase inhibition (e.g., CDC2-like kinases) using both biochemical (Reaction Biology protocols) and cellular assays to rule off-target effects .

Molecular Docking : Compare binding poses of the quinazoline core and boronic ester substituents using software like AutoDock. Pay attention to hydrogen bonding with kinase hinge regions .

- Case Study : Substituent bulkiness (e.g., 2,4-dimethoxybenzyl vs. thiophen-2-ylmethyl) may alter binding pocket accessibility, explaining activity discrepancies .

Q. What strategies resolve NMR spectral overlaps in characterizing boron-containing quinazolines?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.